

# Technical Guide: Synthesis and Characterization of 4-Bromo-N-ethyl-2-nitroaniline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-N-ethyl-2-nitroaniline

Cat. No.: B1343975

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **4-Bromo-N-ethyl-2-nitroaniline**, a key chemical intermediate. This document outlines a detailed synthetic protocol, methods for characterization, and presents relevant data in a structured format for ease of reference by researchers, scientists, and professionals in drug development.

## Compound Overview

**4-Bromo-N-ethyl-2-nitroaniline** is an aromatic amine derivative with the chemical formula  $C_8H_9BrN_2O_2$  and a molecular weight of 245.07 g/mol .<sup>[1]</sup> Its structure, featuring a bromo and a nitro group on the aniline ring, makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. The presence of these functional groups allows for a variety of subsequent chemical transformations.

Table 1: Physicochemical Properties of **4-Bromo-N-ethyl-2-nitroaniline**

| Property          | Value                                                                             |
|-------------------|-----------------------------------------------------------------------------------|
| CAS Number        | 56136-82-4 <a href="#">[1]</a>                                                    |
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> BrN <sub>2</sub> O <sub>2</sub> <a href="#">[1]</a> |
| Molecular Weight  | 245.07 g/mol <a href="#">[1]</a>                                                  |
| Appearance        | Expected to be a yellow or orange solid                                           |
| Solubility        | Expected to be soluble in common organic solvents like DMF, DMSO, and acetone     |

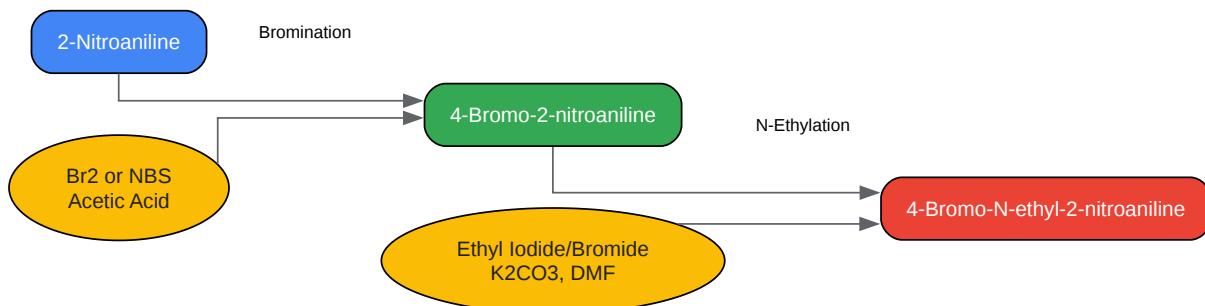
## Synthesis of 4-Bromo-N-ethyl-2-nitroaniline

The synthesis of **4-Bromo-N-ethyl-2-nitroaniline** can be achieved through the N-ethylation of 4-bromo-2-nitroaniline. The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the amino group, necessitating the use of a suitable base and an efficient ethylating agent.

## Synthesis of the Precursor: 4-Bromo-2-nitroaniline

The starting material, 4-bromo-2-nitroaniline, can be synthesized via the bromination of 2-nitroaniline.

### Experimental Protocol: Synthesis of 4-Bromo-2-nitroaniline


- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitroaniline in a suitable solvent such as glacial acetic acid.
- Bromination: While stirring, slowly add a brominating agent, such as a solution of bromine in acetic acid or N-bromosuccinimide (NBS), to the reaction mixture. The reaction is typically carried out at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

- Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield 4-bromo-2-nitroaniline as a yellow solid.

## N-ethylation of 4-Bromo-2-nitroaniline

### Experimental Protocol: Synthesis of **4-Bromo-N-ethyl-2-nitroaniline**

- Reaction Setup: To a solution of 4-bromo-2-nitroaniline (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like anhydrous potassium carbonate ( $K_2CO_3$ ) (2 equivalents).
- Addition of Ethylating Agent: To the stirred suspension, add an ethylating agent such as ethyl iodide (EtI) or ethyl bromide (EtBr) (1.1 equivalents) dropwise at room temperature.
- Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C.
- Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
- Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **4-Bromo-N-ethyl-2-nitroaniline**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Bromo-N-ethyl-2-nitroaniline**.

## Characterization of **4-Bromo-N-ethyl-2-nitroaniline**

The structure and purity of the synthesized **4-Bromo-N-ethyl-2-nitroaniline** can be confirmed using various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data of **4-Bromo-N-ethyl-2-nitroaniline** (in  $\text{CDCl}_3$ , 400 MHz)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                           |
|----------------------------------|--------------|-------------|--------------------------------------|
| ~8.2                             | d            | 1H          | Ar-H                                 |
| ~7.5                             | dd           | 1H          | Ar-H                                 |
| ~6.8                             | d            | 1H          | Ar-H                                 |
| ~3.4                             | q            | 2H          | -NH-CH <sub>2</sub> -CH <sub>3</sub> |
| ~1.4                             | t            | 3H          | -NH-CH <sub>2</sub> -CH <sub>3</sub> |
| ~8.0                             | br s         | 1H          | -NH-CH <sub>2</sub> -CH <sub>3</sub> |

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data of **4-Bromo-N-ethyl-2-nitroaniline** (in  $\text{CDCl}_3$ , 100 MHz)

| Chemical Shift ( $\delta$ , ppm) | Assignment                     |
|----------------------------------|--------------------------------|
| ~145                             | Ar-C (C-NH)                    |
| ~138                             | Ar-C (C- $\text{NO}_2$ )       |
| ~135                             | Ar-CH                          |
| ~125                             | Ar-CH                          |
| ~118                             | Ar-CH                          |
| ~110                             | Ar-C (C-Br)                    |
| ~40                              | -NH- $\text{CH}_2\text{-CH}_3$ |
| ~14                              | -NH- $\text{CH}_2\text{-CH}_3$ |

## Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for **4-Bromo-N-ethyl-2-nitroaniline**

| Wavenumber ( $\text{cm}^{-1}$ ) | Functional Group                        |
|---------------------------------|-----------------------------------------|
| ~3400                           | N-H Stretch                             |
| ~2970-2860                      | C-H Stretch (Aliphatic)                 |
| ~1600                           | N-H Bend and C=C Stretch (Aromatic)     |
| ~1520, ~1340                    | N-O Stretch (Nitro group)               |
| ~820                            | C-H Bend (Aromatic, para-disubstituted) |
| ~550                            | C-Br Stretch                            |

## Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak  $[\text{M}]^+$  and a characteristic  $[\text{M}+2]^+$  peak of similar intensity due to the presence of the bromine atom.

Table 5: Expected Mass Spectrometry Data for **4-Bromo-N-ethyl-2-nitroaniline**

| m/z     | Assignment                                                                       |
|---------|----------------------------------------------------------------------------------|
| 244/246 | $[M]^+$ (Molecular ion peaks for $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes) |
| 229/231 | $[M-\text{CH}_3]^+$                                                              |
| 215/217 | $[M-\text{C}_2\text{H}_5]^+$                                                     |
| 198/200 | $[M-\text{NO}_2]^+$                                                              |

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of 4-Bromo-N-ethyl-2-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1343975#synthesis-and-characterization-of-4-bromo-n-ethyl-2-nitroaniline>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)